molecular formula C17H14BrN3OS B304251 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

Cat. No. B304251
M. Wt: 388.3 g/mol
InChI Key: LZJGKCFPGVNDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, also known as ABT-199, is a small-molecule inhibitor of B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. ABT-199 has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-characterized.

Mechanism of Action

6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide binds selectively to the hydrophobic groove of BCL-2, preventing it from binding to and inhibiting pro-apoptotic proteins such as BIM and BAX. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells. This compound has been shown to be highly selective for BCL-2 over other members of the BCL-2 family, such as BCL-xL and MCL-1, which are also involved in the regulation of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo, and its efficacy has been demonstrated in clinical trials. In addition to its anticancer effects, this compound has also been shown to have immunomodulatory effects, such as enhancing T-cell function and reducing regulatory T-cell activity. This compound has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms.

Advantages and Limitations for Lab Experiments

6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is a highly specific inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer and apoptosis. Its selectivity also reduces the risk of off-target effects, which can be a concern with less specific inhibitors. However, this compound is relatively expensive compared to other inhibitors, which can limit its use in some experiments. In addition, its efficacy can be affected by the expression levels of other members of the BCL-2 family, such as BCL-xL and MCL-1, which can limit its effectiveness in some cancer types.

Future Directions

There are several potential future directions for the development and use of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. One area of research is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment and improve outcomes for patients. Another area of research is the combination of this compound with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance mechanisms. Finally, the development of second-generation BCL-2 inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research, which could lead to the development of more effective and affordable anticancer drugs.

Synthesis Methods

The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2-aminothiophenol to form a Schiff base. This intermediate is then reacted with 5-nitro-2-furaldehyde to form a second Schiff base, which is reduced to the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.

Scientific Research Applications

6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been extensively studied for its potential as an anticancer drug, particularly in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Preclinical studies have shown that this compound induces apoptosis in cancer cells by binding to and inhibiting BCL-2, which is overexpressed in many types of cancer. Clinical trials have demonstrated the efficacy of this compound in the treatment of CLL and AML, with high response rates and durable remissions observed in some patients.

properties

Molecular Formula

C17H14BrN3OS

Molecular Weight

388.3 g/mol

IUPAC Name

6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C17H14BrN3OS/c18-10-4-6-11(7-5-10)20-16(22)15-14(19)12-8-9-2-1-3-13(9)21-17(12)23-15/h4-8H,1-3,19H2,(H,20,22)

InChI Key

LZJGKCFPGVNDQW-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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